2-Thioxanthine

Overview

Description

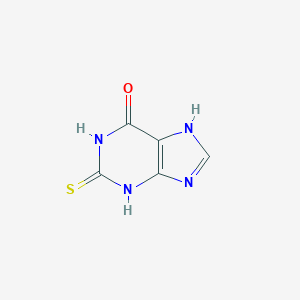

2-Thioxanthine (2TX) is a sulfur-modified xanthine derivative where the oxygen atom at the 2-position is replaced by sulfur . Structurally analogous to xanthine, it belongs to the thiopurine family, which is rare in tRNA but exhibits notable biological and pharmacological properties . The sulfur substitution enhances its recognition by proteins and incorporation into nucleic acids, making it a candidate for clinical applications, including myeloperoxidase (MPO) inhibition and antimicrobial activity .

Theoretical studies using Density Functional Theory (DFT) reveal that 2TX exists as a mixture of four tautomers in both gas and aqueous phases: 2TX(1,3,7), 2TX(1,3,9), 2TX(1,7,10), and 2TX(1,9,10). The relative stability order is 2TX(1,3,7) > 2TX(1,3,9) > 2TX(1,9,10) > 2TX(1,7,10) . The tautomerism is critical for its biological activity, as the equilibrium between forms influences interactions with enzymes and receptors .

Preparation Methods

Multi-Step Synthesis via Schiff Base Formation and Cyclization

Nitrosation and Reduction of 6-Amino-2-Thiouracil

The synthesis of 2-thioxanthine derivatives typically begins with 6-amino-1-methyl-2-thiouracil (1 ), which undergoes nitrosation using sodium nitrite (NaNO₂) in acetic acid to yield 5-nitrosouracil (2 ) . Subsequent reduction with ammonium sulfide ((NH₄)₂S) converts the nitroso group to an amino moiety, forming 4,5-diminouracil (3 ). This step is critical for introducing the reactive amine necessary for Schiff base formation.

Condensation with Aromatic Aldehydes

Compound 3 is condensed with aromatic aldehydes (e.g., benzaldehyde, 4-fluorobenzaldehyde) in ethanol under acidic conditions (conc. HCl) to form 5-arylideneaminouracil intermediates (4a–g ) . The choice of aldehyde influences the electronic and steric properties of the final product, enabling the synthesis of diverse 8-aryl-substituted 2-thioxanthines.

Dehydrocyclization to this compound Derivatives

The Schiff base intermediates (4a–g ) undergo dehydrocyclization using iodine (I₂) in dimethylformamide (DMF), yielding 8-aryl-3-methyl-2-thioxanthines (5a–g ) . This step facilitates the formation of the purine ring system, with iodine acting as both an oxidizing agent and a cyclization catalyst. The reaction proceeds at room temperature, achieving moderate to high yields depending on the substituents.

Table 1: Key Reaction Conditions for Dehydrocyclization

Methylation of Thione Group

The thione group at position 2 of 5a–g is selectively methylated using dimethyl sulfate ((CH₃)₂SO₄) in a mixture of 0.5 N NaOH and ethanol. At room temperature, monoalkylation occurs at the sulfur atom, producing 2-methylthio derivatives (6a–g ) . Prolonged heating of 6a–g with excess (CH₃)₂SO₄ results in dialkylation at the N-9 position, yielding 7a–g .

Direct Cyclization Using Acetic Acid/Hydrochloric Acid

One-Pot Synthesis of Dipyrimidopyridines

An alternative route involves refluxing 6-amino-1-methyl-2-thiouracil (1 ) with aromatic aldehydes in a 1:1 mixture of acetic acid (AcOH) and hydrochloric acid (HCl) . This method directly produces bis-5,5′-diuracylmethylene intermediates (8a–e ), which cyclize upon further heating to form dipyrimidopyridine derivatives (9a–e ). While this pathway bypasses the nitrosation and reduction steps, it is less versatile for introducing diverse substituents compared to the Schiff base approach.

Phosphorus Pentasulfide-Mediated Conversion of Thiocyanates

Table 2: Comparative Analysis of Synthesis Methods

| Method | Key Advantages | Limitations |

|---|---|---|

| Schiff base cyclization | High substituent diversity | Multi-step, moderate yields |

| Direct AcOH/HCl cyclization | One-pot reaction | Limited to specific substituents |

| P₂S₅-mediated conversion | Mild conditions, no metals | Not yet applied to this compound |

Structural Characterization and Validation

Spectroscopic Confirmation

The identity of this compound derivatives is confirmed using ¹H-NMR, IR spectroscopy, and mass spectrometry. For instance, ¹H-NMR of 6a–g reveals characteristic singlets for S–CH₃ at δ 4.0–4.54 ppm and N–H protons at δ 10.02–11.11 ppm . Dialkylated derivatives (7a–g ) lack N–H signals but show new N–CH₃ resonances at δ 3.38–3.79 ppm. Mass spectra of 6b (C₁₁H₁₀N₄OS) exhibit a molecular ion peak at m/z 306 (M⁺), consistent with the expected molecular formula .

Mechanistic Insights and Reaction Optimization

Role of Iodine in Cyclization

Iodine promotes dehydrogenation and cyclization by abstracting hydrogen atoms from the Schiff base intermediate, facilitating aromatic ring closure . The solvent DMF stabilizes reactive intermediates through polar interactions, enhancing reaction efficiency.

Solvent and Temperature Effects

Ethanol is preferred for condensation steps due to its ability to dissolve both aromatic aldehydes and thiouracil derivatives. Elevated temperatures (reflux conditions) accelerate cyclization but may lead to side reactions such as over-alkylation or decomposition.

Chemical Reactions Analysis

2-Thioxanthine undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: It can participate in substitution reactions, particularly involving its sulfur atom. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

Scientific Research Applications

Inhibition of Myeloperoxidase (MPO)

One of the most significant applications of 2-thioxanthine is its role as a mechanism-based inactivator of myeloperoxidase (MPO) . MPO is an enzyme produced by neutrophils that generates reactive oxygen species (ROS) during inflammation, leading to oxidative stress and tissue damage.

- Mechanism of Action : this compound inhibits MPO by covalently binding to its heme group, preventing the production of hypochlorous acid, a potent oxidant involved in inflammatory responses. This inhibition has been demonstrated in various studies, showing that 2TX effectively reduces protein chlorination in mouse models of peritonitis .

- Therapeutic Potential : The ability of 2TX to mitigate oxidative stress suggests its potential use in treating inflammatory diseases where MPO plays a critical role, such as rheumatoid arthritis and cardiovascular diseases .

DNA Repair Inhibition

Recent research has identified this compound as an uncompetitive inhibitor of DNA glycosylases from the Fpg/Nei structural superfamily, which are vital for base excision repair mechanisms .

- Implications for Cancer Therapy : By inhibiting these enzymes, 2TX may enhance the effectiveness of certain chemotherapeutic agents by increasing the accumulation of DNA damage in cancer cells. This property could be exploited in developing novel cancer treatments that target DNA repair pathways .

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. Its interaction with bacterial enzymes involved in DNA repair and replication can disrupt essential cellular processes.

- Research Findings : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Research Tool in Biochemistry

In biochemical research, this compound serves as a valuable tool for studying enzyme mechanisms and interactions due to its ability to selectively inhibit specific enzymes.

- Applications in Enzyme Studies : Its role as an inhibitor allows researchers to dissect the functional roles of MPO and DNA glycosylases in various biological contexts, contributing to our understanding of oxidative stress and DNA damage responses .

Data Summary

The following table summarizes key findings related to the applications of this compound:

| Application | Mechanism/Effect | Implications/Uses |

|---|---|---|

| Inhibition of MPO | Covalent binding to heme group | Treatment for inflammatory diseases |

| DNA Repair Inhibition | Uncompetitive inhibition of glycosylases | Potential cancer therapy enhancement |

| Antimicrobial Activity | Disruption of bacterial enzyme functions | Development of new antibiotics |

| Research Tool | Selective inhibition for enzyme studies | Understanding oxidative stress mechanisms |

Case Studies

- Myeloperoxidase Inhibition : A study demonstrated that administering this compound reduced hypochlorous acid production by MPO in vivo, suggesting its therapeutic potential for limiting oxidative damage during inflammation .

- Cancer Research : Another investigation highlighted the use of this compound as an inhibitor in cellular assays aimed at understanding its effects on DNA repair pathways, revealing its potential utility in enhancing chemotherapy efficacy by targeting repair mechanisms .

- Antimicrobial Testing : Experiments conducted on various bacterial strains showed that this compound could inhibit growth effectively, indicating a promising avenue for antibiotic development .

Mechanism of Action

The mechanism of action of 2-Thioxanthine involves its interaction with DNA glycosylases, particularly those containing zinc finger domains. It acts as an uncompetitive inhibitor by binding to the zinc finger domain, leading to the loss of zinc and inhibition of the enzyme’s activity. This mechanism is crucial for its potential use in cancer therapy, as it can inhibit DNA repair pathways in cancer cells .

Comparison with Similar Compounds

Structural and Electronic Properties

- Xanthine vs. 2-Thioxanthine: Substitution Effect: Replacing oxygen with sulfur at position 2 increases lipophilicity and alters electronic distribution. Sulfur’s lower electronegativity reduces hydrogen-bonding capacity compared to oxygen, affecting solubility and intermolecular interactions . Tautomerism: Xanthine predominantly exists in keto forms, while 2TX exhibits four tautomers due to thione-thiol and keto-enol equilibria. The 2TX(1,3,7) tautomer is most stable, with acidity varying between gas (N7 > N3 > N1) and aqueous phases (N3 > N7 > N1) .

Other Thiopurines (e.g., 6-Thioguanine, 2-Thiouracil) :

Pharmacological Activity

- Adenosine Receptor Binding: 2-Thio substitution in xanthine derivatives (e.g., compound 14) enhances A1 receptor affinity, while the this compound amine congener (compound 30) shows greater A2 receptor selectivity compared to oxygen analogues . Potency: 2-Thio substitution in carboxylic acid congeners (e.g., compound 27) increases A2 receptor potency by 7-fold, highlighting sulfur’s role in modulating receptor interactions .

- Myeloperoxidase (MPO) Inhibition: 2TX derivatives inhibit MPO by forming covalent bonds between the sulfur atom and the heme pyrrole ring, a mechanism absent in non-sulfur xanthines .

Hydration and Hydrogen-Bonding Behavior

- Hydration Complexes: 2TX forms seven monohydrated complexes via N–H···O, O–H···N, O–H···O, O–H···S, and C–H···O hydrogen bonds. The most stable complex (II) features a closed structure with two H-bonds (N7–H···O and O–H···O) . Unique Interaction: A rare blue-shifting C–H···O bond (shortened C–H distance) is observed in complex IV, attributed to weak orbital interactions and repulsive electrostatic forces .

Comparison with Uracil and Cytosine :

Antimicrobial Activity

- Synthesized 2TX derivatives (e.g., compounds 5a–g , 6a–g ) exhibit broad-spectrum antimicrobial activity, with MIC values ranging from 8–64 µg/mL against Staphylococcus aureus and Escherichia coli .

Data Tables

Table 1. Tautomer Stability and Acidity of this compound

| Tautomer | Relative Stability (Gas Phase) | Acidity Order (Gas Phase) | Acidity Order (Aqueous Phase) |

|---|---|---|---|

| 2TX(1,3,7) | 1 (Most stable) | N7 > N3 > N1 | N3 > N7 > N1 |

| 2TX(1,3,9) | 2 | N9 > N3 > N1 | N3 > N9 > N1 |

| 2TX(1,9,10) | 3 | N9 > N10 > N1 | N9 > N10 > N1 |

| 2TX(1,7,10) | 4 (Least stable) | N7 > N10 > N1 | N7 > N10 > N1 |

Table 2. Interaction Energies of 2TX–Water Complexes

| Complex | H-Bond Types | Interaction Energy (kcal/mol, MP2) |

|---|---|---|

| I | N1–H···O, O–H···N | −7.0 |

| II | N7–H···O, O–H···O | −12.1 |

| III | N3–H···O, O–H···S | −9.8 |

| IV | C8–H···O | −5.5 |

| V | O–H···O | −8.3 |

| VI | N9–H···O, O–H···S | −10.2 |

| VII | C8–H···O | −4.9 |

Source:

Biological Activity

2-Thioxanthine (2TX) is a thio-modified purine derivative that has garnered attention for its biological activities, particularly as an inhibitor of myeloperoxidase (MPO) and other enzymes. This compound has been studied for its potential therapeutic applications in inflammatory diseases, oxidative stress conditions, and as a DNA glycosylase inhibitor. This article reviews the biological activities of this compound, focusing on its mechanisms of action, case studies, and research findings.

Inhibition of Myeloperoxidase

Myeloperoxidase is an enzyme produced by neutrophils that plays a critical role in the immune response by generating reactive oxygen species (ROS) and hypochlorous acid from hydrogen peroxide and chloride ions. This compound acts as a mechanism-based inactivator of MPO, effectively inhibiting its activity and thereby reducing oxidative stress during inflammation.

- Covalent Binding : 2TX binds covalently to the heme group of MPO, preventing the enzyme from catalyzing the formation of hypochlorous acid. This mechanism was elucidated through mass spectrometry and X-ray crystallography studies, which demonstrated that 2TX becomes oxidized and forms free radicals that react with the heme groups before they can exit the active site .

- In Vivo Studies : In mouse models, 2-thioxanthines have been shown to inhibit MPO activity in plasma and reduce protein chlorination during inflammatory responses. For instance, treatment with 2TX significantly decreased MPO activity in pre-existing unstable atherosclerotic lesions, suggesting its potential in cardiovascular therapeutics .

Inhibition of DNA Glycosylases

This compound has also been identified as an uncompetitive inhibitor of Fpg/Nei DNA glycosylases. It interacts with the zinc finger domain of these enzymes, leading to the loss of zinc ions essential for their activity. This inhibition has implications for DNA repair processes and cellular responses to oxidative stress .

Cardiovascular Disease

A study investigated the effects of AZM198, a derivative of this compound, on cardiovascular health. The results indicated that AZM198 therapy improved endothelial function and reduced inflammation in murine models of vascular disease without adversely affecting monocyte levels or lipid profiles . The findings suggest that MPO inhibition may be beneficial in managing atherosclerosis.

Obesity and Metabolic Disorders

In obese mice subjected to high-fat diets, treatment with this compound derivatives resulted in reduced visceral adipose tissue inflammation and non-alcoholic steatohepatitis. However, it did not ameliorate cardiac hypertrophy or hepatic fibrosis, indicating a selective effect on certain inflammatory pathways .

Table 1: Summary of Biological Activities of this compound

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for validating 2-Thioxanthine’s inhibition of myeloperoxidase (MPO) in vitro?

- Methodological Answer : Use spectrophotometric assays to measure MPO activity by tracking the oxidation of substrates like tetramethylbenzidine (TMB) in the presence of hydrogen peroxide. Include controls with known MPO inhibitors (e.g., 4-aminobenzoic acid hydrazide) to benchmark inhibition efficacy. Validate selectivity using activity-based protein profiling (ABPP) to confirm this compound’s specificity for MPO over related peroxidases .

Q. How should researchers characterize the structure-activity relationship (SAR) of this compound derivatives for MPO inhibition?

- Methodological Answer : Synthesize analogs with modifications to the xanthine scaffold (e.g., substituents at positions 6 or 8) and assess inhibitory potency via dose-response curves. Pair this with molecular docking studies to correlate structural changes with binding affinity to MPO’s active site. Include purity validation via HPLC and NMR for all derivatives .

Q. What are the critical parameters for ensuring reproducibility in MPO inhibition assays using this compound?

- Methodological Answer : Standardize buffer conditions (pH 7.4, 25°C), substrate concentrations, and pre-incubation times for this compound with MPO. Report enzyme activity in units (e.g., Δabsorbance/min) and include error margins from triplicate experiments. Reference established protocols from peer-reviewed studies to align methodology .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across different MPO inhibition studies?

- Methodological Answer : Conduct meta-analyses of published data to identify variables such as enzyme sources (e.g., human vs. murine MPO), assay conditions, or substrate specificity. Perform comparative experiments under unified protocols to isolate confounding factors. Use statistical tools like ANOVA to assess significance of discrepancies .

Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential in MPO-mediated pathologies (e.g., atherosclerosis)?

- Methodological Answer : Utilize ApoE⁻/⁻ mice fed a high-cholesterol diet to model atherosclerosis. Administer this compound intraperitoneally and quantify MPO activity in aortic tissue via immunohistochemistry. Pair this with plasma biomarkers (e.g., oxidized LDL) to correlate inhibition efficacy with disease progression. Include sham-treated controls and blinded data analysis .

Q. How does this compound’s mechanism differ from irreversible MPO inhibitors like PF-1355, and what implications does this have for drug design?

- Methodological Answer : Perform kinetic studies to distinguish reversible vs. irreversible inhibition mechanisms. Use stopped-flow spectroscopy to measure binding kinetics and X-ray crystallography to resolve inhibitor-enzyme interactions. Highlight this compound’s thioxo group as a key determinant of competitive inhibition, contrasting with covalent modifiers like PF-1355 .

Q. What strategies can mitigate off-target effects of this compound in complex biological systems?

- Methodological Answer : Employ proteome-wide ABPP to identify non-MPO targets. Use CRISPR-Cas9 MPO-knockout cell lines to isolate this compound-specific effects. Optimize dosing regimens in pharmacokinetic studies to balance efficacy and toxicity .

Q. Data Analysis & Reporting Guidelines

Q. How should researchers present conflicting data on this compound’s cross-species MPO inhibition efficacy?

- Methodological Answer : Create a comparative table summarizing IC₅₀ values across species (human, murine, bovine) and highlight methodological variables (e.g., enzyme purity, assay type). Use statistical models (e.g., linear regression) to assess interspecies variability. Discuss implications for translational research in the discussion section .

Q. What are the best practices for documenting this compound’s stability in long-term storage for reproducibility?

- Methodological Answer : Report storage conditions (e.g., -80°C under argon), periodic HPLC purity checks, and dissolution protocols (e.g., DMSO stock concentration). Include degradation kinetics data in supplementary materials to guide future studies .

Q. Ethical & Methodological Considerations

Q. How can researchers address ethical concerns when using this compound in animal studies?

- Methodological Answer : Adhere to institutional animal care guidelines (e.g., NIH Office of Laboratory Animal Welfare). Justify sample sizes via power analysis to minimize animal use. Include toxicity endpoints (e.g., liver enzyme panels) and humane euthanasia criteria in protocols .

Properties

IUPAC Name |

2-sulfanylidene-3,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4OS/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H3,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHFAGRBSMMFKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062459 | |

| Record name | 1,2,3,7-Tetrahydro-2-thioxo-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2487-40-3 | |

| Record name | 2-Thioxanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2487-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thioxanthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002487403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thioxanthine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6H-Purin-6-one, 1,2,3,9-tetrahydro-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,7-Tetrahydro-2-thioxo-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,7-tetrahydro-2-thioxo-6H-purin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-THIOXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL0PPI1U9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.